ethyl 3-[4-chloro-3,5-bis(4-fluorophenyl)-1H-pyrazol-1-yl]propanoate
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Overview
Description
Ethyl 3-[4-chloro-3,5-bis(4-fluorophenyl)-1H-pyrazol-1-yl]propanoate is a synthetic organic compound that belongs to the class of pyrazole derivatives Pyrazoles are heterocyclic compounds characterized by a five-membered ring structure containing two nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-[4-chloro-3,5-bis(4-fluorophenyl)-1H-pyrazol-1-yl]propanoate typically involves the following steps:
Formation of the Pyrazole Ring: The initial step involves the formation of the pyrazole ring through the reaction of hydrazine with a 1,3-diketone or β-ketoester.
Substitution Reactions: The pyrazole ring is then subjected to substitution reactions to introduce the chloro and fluorophenyl groups. This can be achieved using appropriate halogenated aromatic compounds under conditions such as nucleophilic aromatic substitution.
Esterification: The final step involves the esterification of the pyrazole derivative with ethyl propanoate under acidic or basic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-[4-chloro-3,5-bis(4-fluorophenyl)-1H-pyrazol-1-yl]propanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to yield reduced forms of the compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenated aromatic compounds, nucleophiles such as amines or thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Ethyl 3-[4-chloro-3,5-bis(4-fluorophenyl)-1H-pyrazol-1-yl]propanoate has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory, analgesic, and anticancer properties.
Materials Science: It is explored for use in the development of advanced materials, including polymers and nanomaterials, due to its unique structural properties.
Biological Studies: The compound is used in biological assays to investigate its effects on various cellular pathways and its potential as a therapeutic agent.
Mechanism of Action
The mechanism of action of ethyl 3-[4-chloro-3,5-bis(4-fluorophenyl)-1H-pyrazol-1-yl]propanoate involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, modulating their activity, and influencing downstream signaling pathways. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects.
Comparison with Similar Compounds
Ethyl 3-[4-chloro-3,5-bis(4-fluorophenyl)-1H-pyrazol-1-yl]propanoate can be compared with other pyrazole derivatives, such as:
4-Chloro-3,5-diphenyl-1H-pyrazole: Similar in structure but lacks the fluorophenyl groups, which may affect its biological activity.
3,5-Bis(4-fluorophenyl)-1H-pyrazole: Lacks the chloro group, which may influence its reactivity and applications.
Ethyl 3-[4-chloro-3,5-diphenyl-1H-pyrazol-1-yl]propanoate: Similar but without the fluorine atoms, potentially altering its chemical and biological properties.
The uniqueness of this compound lies in its specific combination of substituents, which can confer distinct chemical reactivity and biological activity compared to its analogs.
Properties
Molecular Formula |
C20H17ClF2N2O2 |
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Molecular Weight |
390.8 g/mol |
IUPAC Name |
ethyl 3-[4-chloro-3,5-bis(4-fluorophenyl)pyrazol-1-yl]propanoate |
InChI |
InChI=1S/C20H17ClF2N2O2/c1-2-27-17(26)11-12-25-20(14-5-9-16(23)10-6-14)18(21)19(24-25)13-3-7-15(22)8-4-13/h3-10H,2,11-12H2,1H3 |
InChI Key |
PEMHAMUKAWMDQJ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CCN1C(=C(C(=N1)C2=CC=C(C=C2)F)Cl)C3=CC=C(C=C3)F |
Origin of Product |
United States |
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